molecular formula C2CuN2Na2 B085594 sodium;copper(1+);dicyanide CAS No. 13715-19-0

sodium;copper(1+);dicyanide

Cat. No.: B085594
CAS No.: 13715-19-0
M. Wt: 138.57 g/mol
InChI Key: AWFSMZYQORAXBR-UHFFFAOYSA-N
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Description

Sodium copper(1+) dicyanide, with the molecular formula Na[Cu(CN)₂], is a sodium salt of the copper(I) dicyanide complex. It is structurally characterized by a linear [Cu(CN)₂]⁻ anion, where copper(I) is coordinated to two cyanide ligands . This compound is distinct from copper(II) cyanide (Cu(CN)₂, CAS 14763-77-0), which involves Cu²⁺ and is less stable due to the higher oxidation state of copper . Sodium copper(1+) dicyanide is primarily used in metallurgical processes, such as cyanide leaching for copper extraction, where it forms stable complexes that enhance metal recovery rates . Its synthesis typically involves the reaction of sodium cyanide with copper(I) salts under controlled conditions to prevent oxidation to Cu²⁺ .

Properties

CAS No.

13715-19-0

Molecular Formula

C2CuN2Na2

Molecular Weight

138.57 g/mol

IUPAC Name

sodium;copper(1+);dicyanide

InChI

InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1

InChI Key

AWFSMZYQORAXBR-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[Na+].[Cu+]

Canonical SMILES

[C-]#N.[C-]#N.[Na+].[Cu+]

Other CAS No.

13715-19-0

Origin of Product

United States

Chemical Reactions Analysis

sodium;copper(1+);dicyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) complexes.

    Reduction: It can be reduced back to elemental copper under certain conditions.

    Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents.

Common reagents used in these reactions include acids, bases, and other cyanide compounds. Major products formed from these reactions include different copper complexes and cyanide derivatives .

Scientific Research Applications

sodium;copper(1+);dicyanide has several scientific research applications:

Mechanism of Action

The mechanism by which copper(1+) sodium cyanide(1:1:2) exerts its effects involves the coordination of the cyanide ions with the copper center. This coordination can influence the reactivity of the compound, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with metal centers and the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Similar Dicyanide Compounds

Structural and Functional Comparisons

The table below highlights key differences between sodium copper(1+) dicyanide and analogous dicyanide complexes:

Compound Molecular Formula Oxidation State Key Applications Toxicity & Regulation Stability Notes
Sodium copper(1+) dicyanide Na[Cu(CN)₂] Cu⁺ Metallurgical leaching, catalysis Highly toxic (cyanide release) Stable in anoxic conditions
Potassium gold(1+) dicyanide K[Au(CN)₂] Au⁺ Medicinal (historical TB treatment) Regulated; moderate toxicity High aqueous stability
Lead dicyanide Pb(CN)₂ Pb²⁺ Obsolete industrial uses Extremely toxic; banned Degrades to release HCN
Cobinamide dicyanide C₅₀H₇₃CoN₁₃O₈ Co³⁺ Bacteriological studies Low mammalian toxicity Light-sensitive
Cadmium dicyanide Cd(CN)₂ Cd²⁺ Limited industrial use Highly toxic; carcinogenic Reacts with acids

Key Findings

  • Coordination Chemistry : Copper(I) dicyanide forms linear complexes due to its d¹⁰ configuration, whereas gold(I) and silver(I) dicyanides exhibit similar linear geometries . In contrast, transition metals like Co³⁺ in cobinamide dicyanide adopt octahedral coordination .
  • Toxicity Profile : All cyanide-containing compounds are inherently toxic, but regulatory restrictions vary. Lead and cadmium dicyanides are heavily restricted due to cumulative toxicity, while sodium copper(1+) dicyanide is regulated under cyanide safety protocols .

Stability and Reactivity

  • Sodium copper(1+) dicyanide decomposes in acidic or oxidizing environments, releasing hydrogen cyanide (HCN). This contrasts with gold(I) dicyanide, which remains stable even under mild acidic conditions .

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